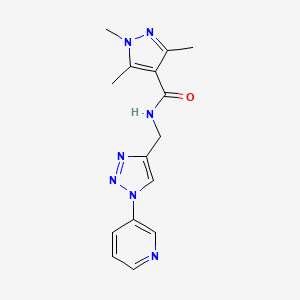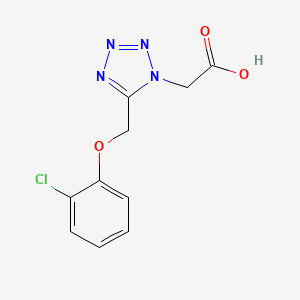
Methyl 3-ethoxy-2-hydroxybutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-ethoxy-2-hydroxybutanoate is an organic compound with the molecular formula C7H14O4. It is an ester derivative of butanoic acid and is characterized by the presence of an ethoxy group and a hydroxyl group on the butanoate backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-ethoxy-2-hydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of 3-ethoxy-2-hydroxybutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct esterification of 3-ethoxy-2-hydroxybutanoic acid using methanol and a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction. This method is advantageous as it avoids the use of strong acids and can be performed under milder conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous esterification of 3-ethoxy-2-hydroxybutanoic acid with methanol in a fixed-bed reactor. The reaction is catalyzed by an acidic ion-exchange resin, which allows for efficient conversion and easy separation of the product from the reaction mixture.
化学反応の分析
Types of Reactions
Methyl 3-ethoxy-2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-ethoxy-2-oxobutanoic acid.
Reduction: 3-ethoxy-2-hydroxybutanol.
Substitution: Various substituted butanoates depending on the nucleophile used.
科学的研究の応用
Methyl 3-ethoxy-2-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: It can be used in studies involving esterases and other enzymes that act on ester bonds.
Industry: Used as a flavoring agent and in the production of fragrances due to its pleasant odor.
作用機序
The mechanism of action of methyl 3-ethoxy-2-hydroxybutanoate in biological systems involves its hydrolysis by esterases to produce 3-ethoxy-2-hydroxybutanoic acid and methanol. The hydrolyzed product can then participate in various metabolic pathways, depending on the biological context.
類似化合物との比較
Similar Compounds
Ethyl 2-hydroxy-3-methylbutanoate: Similar ester structure but with a different alkyl group.
Methyl 2-hydroxy-3-methylbutanoate: Similar ester structure but with a different hydroxyl group position.
Methyl 3-hydroxybutanoate: Lacks the ethoxy group, making it less versatile in certain chemical reactions.
Uniqueness
Methyl 3-ethoxy-2-hydroxybutanoate is unique due to the presence of both an ethoxy group and a hydroxyl group on the butanoate backbone. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler analogs.
特性
IUPAC Name |
methyl 3-ethoxy-2-hydroxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-4-11-5(2)6(8)7(9)10-3/h5-6,8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONLQXJNJZYHHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C(C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107686-06-6 |
Source


|
| Record name | methyl 3-ethoxy-2-hydroxybutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-Chloro-6-fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2888463.png)








![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-methylpropanamide](/img/structure/B2888479.png)




